molecular formula C11H15BClNO2 B2649779 4-Chloro-2-piperidinophenylboronic acid CAS No. 2096339-67-0

4-Chloro-2-piperidinophenylboronic acid

Cat. No. B2649779
CAS RN: 2096339-67-0
M. Wt: 239.51
InChI Key: IPRIUKMASVKFFN-UHFFFAOYSA-N
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Description

4-Chloro-2-piperidinophenylboronic acid is a chemical compound with the CAS Number: 2096339-67-0. It has a molecular weight of 239.51 . The IUPAC name for this compound is 4-chloro-2-(1-piperidinyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BClNO2/c13-9-4-5-10(12(15)16)11(8-9)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • Crystal and Molecular Structure Analysis : Studies have characterized compounds similar to "4-Chloro-2-piperidinophenylboronic acid," focusing on their crystal and molecular structures through techniques like X-ray diffraction and vibrational spectroscopy. For instance, the structural and spectroscopic analysis of 4-carboxypiperidinium chloride highlights the importance of molecular conformation in determining the properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Catalysis and Organic Synthesis

  • Catalytic Applications : The catalytic applications of boronic acid derivatives in organic synthesis are significant. For example, the Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones demonstrates the utility of these compounds in the enantioselective synthesis of 4-aryl-2-piperidinones, showcasing the potential of boronic acids in facilitating complex chemical reactions (Senda, Ogasawara, & Hayashi, 2001).

Nanotechnology and Material Science

  • Nanomagnetic Reusable Catalysts : The development of nanomagnetic reusable catalysts incorporating piperidine-based structures, like PPCA-functionalized Fe3O4 nanoparticles, underscores the role of boronic acid derivatives in enhancing the efficiency of chemical processes, particularly in the synthesis of diverse organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Spectroscopy and Vibrational Analysis

  • Spectroscopic Studies : Detailed spectroscopic analyses, including DFT simulations, have been conducted on chloro- and bromophenylboronic acids to understand their vibrational spectra, providing insights into the electronic and structural dynamics of boronic acid derivatives (Kurt, 2009).

Supramolecular Chemistry

  • Supramolecular Architecture : The crystal structures of halophenylboronic acids, including 4-chlorophenylboronic acids, reveal the importance of intermolecular interactions and supramolecular architecture in determining the physical properties of these compounds, which could have implications for the design of new materials and molecular recognition systems (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Future Directions

Boronic acids, including 4-Chloro-2-piperidinophenylboronic acid, are highly valuable building blocks in organic synthesis . They have been used in various transformations and have potential for further applications in chemical synthesis .

properties

IUPAC Name

(4-chloro-2-piperidin-1-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c13-9-4-5-10(12(15)16)11(8-9)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRIUKMASVKFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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